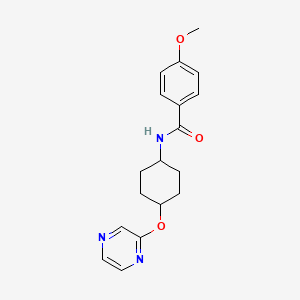
4-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide is a useful research compound. Its molecular formula is C18H21N3O3 and its molecular weight is 327.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide is a compound of interest due to its potential biological activities, particularly as a phosphodiesterase inhibitor. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C19H23N3O3
- Molecular Weight : 341.41 g/mol
- IUPAC Name : this compound
The primary mechanism through which this compound exerts its biological effects is through the inhibition of phosphodiesterase (PDE), particularly PDE10A. This inhibition leads to increased levels of cyclic nucleotides (cAMP and cGMP), which play critical roles in various cellular processes including signal transduction, cell proliferation, and apoptosis.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:
-
Antiviral Activity :
- Studies have demonstrated that pyrazine derivatives can inhibit viruses such as HIV and Hepatitis B by increasing intracellular levels of antiviral proteins like APOBEC3G .
- Specific derivatives have shown IC50 values in the nanomolar range against various viral strains, indicating potent antiviral properties.
- Anticancer Properties :
- Neuroprotective Effects :
Case Study 1: Antiviral Efficacy
A study investigated the antiviral efficacy of pyrazine derivatives against Hepatitis B virus (HBV). The results indicated that certain derivatives could significantly reduce HBV replication in vitro. The compound evaluated showed an EC50 value of approximately 7 μM, suggesting a strong potential for therapeutic application against HBV .
Case Study 2: Cancer Cell Apoptosis
Another research effort focused on the effects of PDE inhibitors on cancer cell lines. The study found that treatment with this compound led to a marked increase in apoptotic cell death in breast cancer cells. The mechanism was linked to the activation of cAMP-dependent protein kinase A (PKA), which subsequently activated pro-apoptotic factors .
Data Table: Biological Activities Summary
特性
IUPAC Name |
4-methoxy-N-(4-pyrazin-2-yloxycyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-15-6-2-13(3-7-15)18(22)21-14-4-8-16(9-5-14)24-17-12-19-10-11-20-17/h2-3,6-7,10-12,14,16H,4-5,8-9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJPBVFWIBTETD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














